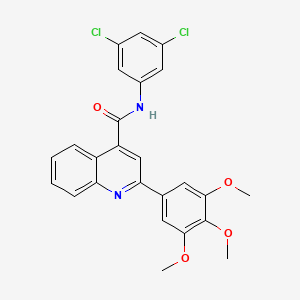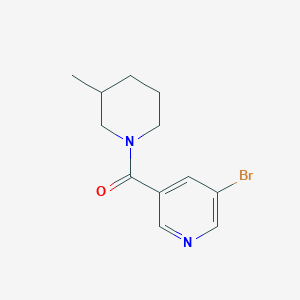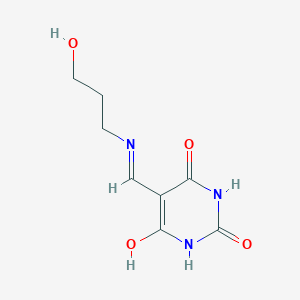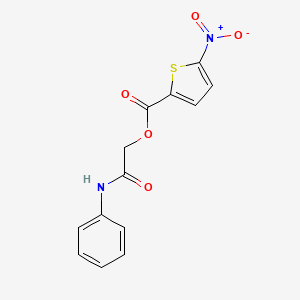![molecular formula C19H17N3O5 B7467388 [2-(4-ethoxyanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467388.png)
[2-(4-ethoxyanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(4-ethoxyanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate, also known as EOPC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of [2-(4-ethoxyanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and survival. [2-(4-ethoxyanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has also been shown to scavenge free radicals and reduce oxidative stress in neuronal cells, which may contribute to its neuroprotective effects. The antimicrobial activity of [2-(4-ethoxyanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate is believed to be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
[2-(4-ethoxyanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has been shown to induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells. [2-(4-ethoxyanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has also been shown to reduce inflammation and oxidative stress in neuronal cells, which may contribute to its neuroprotective effects. The antimicrobial activity of [2-(4-ethoxyanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate may be due to its ability to disrupt bacterial cell membranes, leading to cell death.
Advantages and Limitations for Lab Experiments
One advantage of [2-(4-ethoxyanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate is its relatively simple synthesis method, which makes it accessible for laboratory experiments. [2-(4-ethoxyanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate also exhibits promising therapeutic potential in various scientific research areas, including cancer therapy, neuroprotection, and antimicrobial activity. However, one limitation of [2-(4-ethoxyanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate is its limited bioavailability, which may impact its efficacy in vivo.
Future Directions
For [2-(4-ethoxyanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate research include exploring its potential as a combination therapy with other cancer drugs, investigating its neuroprotective effects in animal models of neurodegenerative diseases, and optimizing its antimicrobial activity through structural modifications. [2-(4-ethoxyanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate may also have potential applications in other scientific research areas, including cardiovascular disease and inflammation. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of [2-(4-ethoxyanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate.
Synthesis Methods
[2-(4-ethoxyanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate can be synthesized through a multistep process involving the reaction of 4-ethoxyaniline with 2-oxoethyl isocyanate, followed by the reaction of the resulting intermediate with 4-hydroxyphthalic anhydride. The final product is obtained through purification and recrystallization steps.
Scientific Research Applications
[2-(4-ethoxyanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has shown potential as a therapeutic agent in various scientific research areas, including cancer therapy, neuroprotection, and antimicrobial activity. In cancer therapy, [2-(4-ethoxyanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In neuroprotection, [2-(4-ethoxyanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has been shown to protect against oxidative stress-induced damage in neuronal cells. [2-(4-ethoxyanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has also exhibited antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
[2-(4-ethoxyanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5/c1-2-26-13-9-7-12(8-10-13)20-16(23)11-27-19(25)17-14-5-3-4-6-15(14)18(24)22-21-17/h3-10H,2,11H2,1H3,(H,20,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMXBIWJDCOOSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC(=O)C2=NNC(=O)C3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-ethoxyanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[4-[(4-Methoxyphenyl)methylamino]-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B7467312.png)

![[2-(2-bromoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467332.png)
![ethyl 2-[[(Z)-2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7467335.png)

![[2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467355.png)



![[2-(4-cyanoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467384.png)
![Ethyl 4-[(1-phenylcyclopentanecarbonyl)amino]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazole-5-carboxylate](/img/structure/B7467385.png)
![Methyl 4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzoate](/img/structure/B7467392.png)
![(E)-N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]-3-(3-methoxyphenyl)prop-2-enamide](/img/structure/B7467393.png)
